molecular formula C9H16O4 B14138779 2-Hydroxyethyl 4,4-dimethyl-3-oxopentanoate CAS No. 89012-57-7

2-Hydroxyethyl 4,4-dimethyl-3-oxopentanoate

Cat. No.: B14138779
CAS No.: 89012-57-7
M. Wt: 188.22 g/mol
InChI Key: RRMGTGWFYWEPAL-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 4,4-dimethyl-3-oxopentanoate is an organic compound with the molecular formula C9H16O4 It is a derivative of pentanoic acid and is characterized by the presence of a hydroxyethyl group and a dimethyl-oxopentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 4,4-dimethyl-3-oxopentanoate typically involves the esterification of 4,4-dimethyl-3-oxopentanoic acid with ethylene glycol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the removal of water formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to minimize the need for catalyst separation and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 4,4-dimethyl-3-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the oxopentanoate moiety can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-Carboxyethyl 4,4-dimethyl-3-oxopentanoate.

    Reduction: 2-Hydroxyethyl 4,4-dimethyl-3-hydroxypentanoate.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

2-Hydroxyethyl 4,4-dimethyl-3-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 4,4-dimethyl-3-oxopentanoate involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The oxopentanoate moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,4-dimethyl-3-oxopentanoate: Similar structure but with a methyl ester group instead of a hydroxyethyl group.

    Ethyl 4,4-dimethyl-3-oxopentanoate: Similar structure but with an ethyl ester group.

    4,4-Dimethyl-3-oxopentanoic acid: The parent acid of the compound.

Uniqueness

2-Hydroxyethyl 4,4-dimethyl-3-oxopentanoate is unique due to the presence of both a hydroxyethyl group and a dimethyl-oxopentanoate moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications.

Properties

CAS No.

89012-57-7

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

2-hydroxyethyl 4,4-dimethyl-3-oxopentanoate

InChI

InChI=1S/C9H16O4/c1-9(2,3)7(11)6-8(12)13-5-4-10/h10H,4-6H2,1-3H3

InChI Key

RRMGTGWFYWEPAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(=O)OCCO

Origin of Product

United States

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